2,6-Diazaspiro[4.5]decan-1-one hydrochloride
CAS No.: 1203686-81-0
Cat. No.: VC2678494
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203686-81-0 |
|---|---|
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 2,6-diazaspiro[4.5]decan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H |
| Standard InChI Key | RZZBZZSTALEZDJ-UHFFFAOYSA-N |
| SMILES | C1CCNC2(C1)CCNC2=O.Cl |
| Canonical SMILES | C1CCNC2(C1)CCNC2=O.Cl |
Introduction
Chemical Properties and Structure
Basic Information
2,6-Diazaspiro[4.5]decan-1-one hydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1203686-81-0 |
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 2,6-diazaspiro[4.5]decan-1-one;hydrochloride |
| EC Number | 841-123-7 |
| Parent Compound | 2,6-Diazaspiro[4.5]decan-1-one (CID 55263339) |
The compound was first entered into the PubChem database on January 24, 2012, with the most recent modification date being March 1, 2025 .
Structural Characteristics
The structure of 2,6-Diazaspiro[4.5]decan-1-one hydrochloride features a spiro ring system, which consists of two rings joined at a single carbon atom (the spiro carbon). This arrangement creates a three-dimensional structure with distinct conformational properties.
The compound contains:
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A pyrrolidinone ring (five-membered) containing a nitrogen and a carbonyl group
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A piperidine ring (six-membered) containing a nitrogen atom
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A central spiro carbon connecting both rings
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A hydrochloride moiety
The structural identifiers for this compound include:
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InChI: 1S/C8H14N2O.ClH/c11-7-8(4-6-9-7)3-1-2-5-10-8;/h10H,1-6H2,(H,9,11);1H
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SMILES: C1CCNC2(C1)CCNC2=O.Cl
This unique structural arrangement contributes to the compound's chemical reactivity and potential biological activities.
Synthesis and Preparation
Purification
Standard purification methods for similar compounds likely apply, including:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Preparative HPLC
Commercial samples typically have a purity of ≥95%, suggesting established purification protocols are effective for this compound .
| Hazard Statement | Code | Description | Warning Category |
|---|---|---|---|
| H315 | 100% | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | 100% | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H335 | 100% | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
The compound is assigned hazard classes and categories including Skin Irritant 2, Eye Irritant 2A, and Specific Target Organ Toxicity - Single Exposure 3 (STOT SE 3) .
Precautionary Measures
The following precautionary statements (P-codes) are associated with this compound:
P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
These codes provide guidance on:
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Avoiding inhalation of dust/fume/gas/mist/vapors/spray
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Washing hands thoroughly after handling
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Using only outdoors or in well-ventilated areas
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Wearing protective gloves, clothing, eye protection, and face protection
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Specific first aid measures for skin contact, inhalation, and eye contact
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Storage and disposal requirements
For laboratory work with this compound, standard chemical safety practices should be employed, including use of appropriate personal protective equipment, adequate ventilation, and proper waste disposal procedures.
Applications and Research
Research Status
The compound appears primarily utilized in research settings rather than commercial applications. The hydrochloride salt form likely enhances solubility and bioavailability compared to the free base, making it more suitable for biological studies and pharmacological investigations.
Given its spiro ring structure with nitrogen atoms in different ring systems, it represents an interesting scaffold for medicinal chemistry explorations. The lactam functionality could potentially interact with biological targets through hydrogen bonding, while the basic nitrogen in the piperidine ring might engage in ionic interactions or serve as a hydrogen bond acceptor.
| Supplier | Catalog Number | Package Size | Price | Notes |
|---|---|---|---|---|
| Sigma-Aldrich (Enamine) | ENAH5802F37E | 100 mg | €474.00 | For research use only |
| ChemShuttle | 186723 | Not specified | Not provided | 95% purity |
| CymitQuimica | 10-F766978 | 250mg, 500mg, 1g | Not provided | Listed as discontinued |
| Vulcanchem | VC2678494 | Not specified | Not provided | For research use only |
The compound is typically supplied in milligram quantities, suggesting its primary use in laboratory research rather than industrial applications .
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